molecular formula C19H17NO6 B2699241 Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate CAS No. 2320927-38-4

Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate

Cat. No. B2699241
CAS RN: 2320927-38-4
M. Wt: 355.346
InChI Key: WSJDPQFXMQZOPN-UHFFFAOYSA-N
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Description

Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate, also known as MBHB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has a molecular weight of 397.4 g/mol.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate has been found to have various biochemical and physiological effects, including the inhibition of HDACs, modulation of the immune system, and anti-inflammatory and antioxidant properties. Studies have also shown that Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate can induce cell cycle arrest and inhibit the migration of cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate is its potential therapeutic applications in the treatment of cancer and other inflammatory diseases. However, Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate, including the optimization of its synthesis method to improve its yield and purity, the evaluation of its toxicity and safety profile, and the investigation of its potential therapeutic applications in various inflammatory diseases. Further research is also needed to elucidate the exact mechanism of action of Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate and its potential interactions with other drugs.

Synthesis Methods

The synthesis of Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate involves a multi-step process that includes the reaction of 4-aminobenzoic acid with 2,2'-bifuran-5-carbaldehyde to form the intermediate compound, which is then reacted with N-(2-hydroxyethyl)carbamic acid methyl ester to produce the final product. This process has been optimized to yield high purity and yield of Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate.

Scientific Research Applications

Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate has shown promising results in various scientific research studies for its potential therapeutic applications. One of the significant applications of Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate is in the treatment of cancer. Studies have shown that Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

methyl 4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-24-19(23)13-6-4-12(5-7-13)18(22)20-11-14(21)15-8-9-17(26-15)16-3-2-10-25-16/h2-10,14,21H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJDPQFXMQZOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate

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